![molecular formula C12H20O2 B13197305 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C12H20O2 It is characterized by its unique spirocyclic structure, which includes a bicyclo[510]octane core fused with an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the spirocyclic structure through the formation of new carbon-oxygen bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential medicinal properties, such as its use as a scaffold for drug development, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism by which 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure provides stability and reactivity at specific positions, allowing for targeted transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been studied for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, it is used as a bioisostere in drug discovery.
Uniqueness
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] stands out due to its spirocyclic structure, which provides unique reactivity and stability
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C12H20O2/c1-11(2)12(5-6-13-11)4-3-9-7-10(9)8-14-12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
LOGSGUAJSGXUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCC3CC3CO2)CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


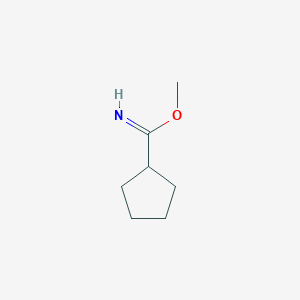
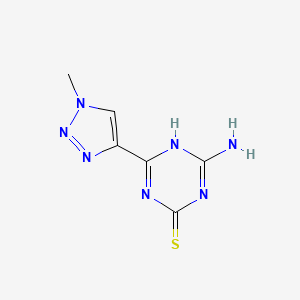
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)




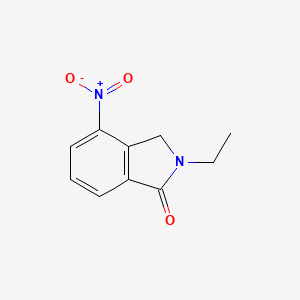
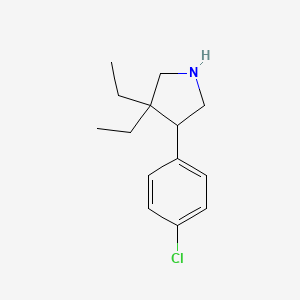
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
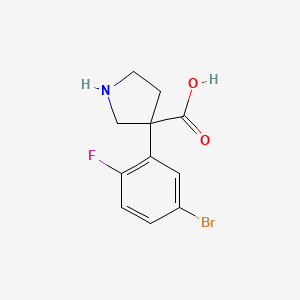
![1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13197294.png)
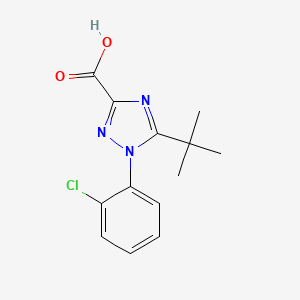
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
